1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Description

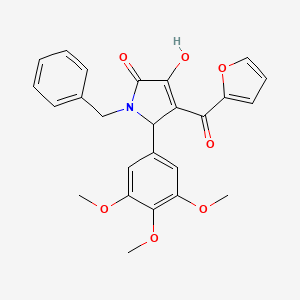

1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, a benzyl group, a furylcarbonyl group, and a trimethoxyphenyl group

Properties

Molecular Formula |

C25H23NO7 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

1-benzyl-3-(furan-2-carbonyl)-4-hydroxy-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C25H23NO7/c1-30-18-12-16(13-19(31-2)24(18)32-3)21-20(22(27)17-10-7-11-33-17)23(28)25(29)26(21)14-15-8-5-4-6-9-15/h4-13,21,28H,14H2,1-3H3 |

InChI Key |

CYJHAZBHIDJIML-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2CC3=CC=CC=C3)O)C(=O)C4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

Introduction of the Benzyl Group: This step often involves a benzylation reaction using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride.

Addition of the Furylcarbonyl Group: This can be done through an acylation reaction using a furan-2-carbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Attachment of the Trimethoxyphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 3,4,5-trimethoxybenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Materials Science:

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the trimethoxyphenyl group.

1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(3,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but has one less methoxy group on the phenyl ring.

Uniqueness

1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the trimethoxyphenyl group, which may impart distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a pyrrole ring and various functional groups that may contribute to its diverse biological activities. This article reviews the compound's biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula: C₂₁H₂₃N₃O₅

- Molecular Weight: 393.42 g/mol

The structure features:

- A benzyl group

- A furan carbonyl moiety

- A hydroxyl group

- A trimethoxyphenyl group

These functional groups are hypothesized to play crucial roles in the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one were evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and showed promising results with minimum inhibitory concentrations (MICs) ranging from 8 to 16 μg/mL . This suggests that the target compound may exhibit similar or enhanced antimicrobial properties.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies indicate that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. These compounds often induce apoptosis and disrupt cell cycle progression .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may interact with specific enzymes and receptors, modulating their activity and influencing various signaling pathways involved in disease processes. For example, docking studies indicate potential binding interactions with targets relevant to cancer pathways.

Comparative Analysis with Similar Compounds

To understand the distinct biological profile of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(2-furylcarbonyl)-3-hydroxy-1-benzylpyrrolidine | Contains a pyrrolidine ring | Lacks the pyridine substitution |

| 5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one | Similar pyrrole structure | Does not have the furan carbonyl group |

| 1-benzyl-3-hydroxy-5-(4-pyridyl)-pyrrolidinone | Pyrrolidinone structure | Lacks the furan moiety |

This table illustrates how variations in functional groups can influence biological activity.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

- Antibacterial Study : A lead compound derived from similar structures exhibited MIC values against MRSA that suggest potential for development as an antibacterial agent.

- Cytotoxicity Evaluation : In vitro cytotoxicity assays revealed that compounds related to this compound show significant activity against various cancer cell lines with IC50 values indicating strong potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.